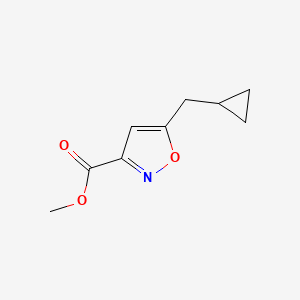

Methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)8-5-7(13-10-8)4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQWKMRXMQOVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Common catalysts used in these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring.

Scientific Research Applications

Methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole-3-carboxylate Derivatives

Substituent Effects on Physicochemical Properties

Cyclopropylmethyl vs. Aromatic Groups :

- The cyclopropylmethyl group in the target compound introduces significant steric bulk compared to phenyl or methyl substituents. This enhances metabolic stability by shielding the oxazole ring from enzymatic degradation .

- In contrast, aromatic substituents (e.g., 4-methylphenyl or 4-fluorophenyl) improve π-π interactions, making these derivatives suitable for applications in materials science or as kinase inhibitors .

Halogenated Derivatives :

- Bromine and fluorine substituents (e.g., 4-bromophenyl or 4-fluorophenyl) increase molecular weight and polarizability. Fluorine’s electronegativity enhances bioavailability, while bromine serves as a handle for Suzuki-Miyaura cross-coupling reactions .

Polar vs. Nonpolar Substituents: Methoxymethyl (C₇H₉NO₄) and carboxylic acid (C₅H₅NO₃) derivatives exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities, contrasting with the lipophilic cyclopropylmethyl group .

Crystallographic and Structural Insights

- The carboxylic acid derivative (C₅H₅NO₃) forms dimers via O–H⋯O hydrogen bonds and π-π stacking (3.234 Å), which stabilize its crystal structure .

Biological Activity

Methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its diverse biological activities. The compound's structure is characterized by the following:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Cyclopropylmethyl Group : Contributes to its unique chemical reactivity.

- Carboxylate Functionality : Imparts solubility and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro testing against various bacterial strains has demonstrated its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines, it exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell types. Notably:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary research indicates:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways associated with cell growth and apoptosis .

Comparative Studies

To better understand the unique properties of this compound, it is valuable to compare it with similar oxazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Simpler substitution pattern | Moderate antimicrobial activity |

| 5-(Cyclopropylmethyl)-1,2-oxazole-3-carboxylic acid | Contains free carboxylic acid; more acidic character | Enhanced anticancer properties |

| 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | Different oxazole positioning; unique reactivity profile | Limited data on biological activity |

This comparison highlights how structural variations influence biological outcomes and suggests avenues for further research .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antimicrobial Testing Against ESKAPE Pathogens :

- Cytotoxicity in Cancer Models :

Q & A

Q. What are the key synthetic routes for Methyl 5-(cyclopropylmethyl)-1,2-oxazole-3-carboxylate, and how is structural confirmation achieved?

Synthesis typically involves cyclopropane introduction via alkylation of a pre-formed oxazole ring, followed by esterification. Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization . For example, bond lengths and angles (e.g., C–C bonds with mean deviation ≤0.003 Å) are critical for validating the cyclopropane moiety .

Q. Which spectroscopic and physical characterization methods are essential for this compound?

- NMR : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve overlapping signals, especially for the cyclopropane and oxazole protons.

- IR : Confirms ester carbonyl (C=O) stretching (~1700 cm⁻¹) and oxazole ring vibrations.

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS).

- Physical properties : Melting point (DSC), density (1.139 g/cm³), and boiling point (246.2°C) provide purity benchmarks .

Q. How is the crystal structure validated to ensure accuracy?

Post-refinement validation tools like PLATON/checkCIF identify outliers in bond lengths, angles, and displacement parameters. A low R factor (e.g., <0.08) and adherence to Cremer-Pople puckering parameters for the cyclopropane ring ensure structural reliability .

Advanced Research Questions

Q. How can conformational flexibility of the cyclopropane group be analyzed computationally?

Density Functional Theory (DFT) optimizes the geometry and calculates puckering amplitudes (e.g., using Cremer-Pople coordinates ) . Compare computational bond angles (e.g., cyclopropane C–C–C ~60°) with SC-XRD data to assess strain and distortion.

Q. What strategies resolve discrepancies in crystallographic data during refinement?

Q. How are intermolecular interactions (e.g., hydrogen bonds) quantified in the crystal lattice?

Hirshfeld surface analysis maps close contacts (e.g., C–H···O interactions). Pair distribution function (PDF) studies can further resolve short-range order in amorphous regions. SC-XRD data refined via SHELXL provides precise hydrogen-bond distances (e.g., 2.8–3.2 Å for weak H-bonds) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Frontier Molecular Orbital (FMO) analysis identifies reactive sites (e.g., nucleophilic oxazole N or electrophilic ester carbonyl). Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, though experimental validation via kinetics (e.g., stopped-flow spectroscopy) is critical.

Methodological Notes

- Crystallography : Prioritize SHELX for refinement due to its robustness in handling high-resolution data and twinning .

- Conformational Analysis : Apply Cremer-Pople parameters to quantify puckering in small rings, even for non-aromatic systems like cyclopropane .

- Data Contradictions : Cross-validate spectroscopic and crystallographic results; e.g., NMR coupling constants (³J) should align with SC-XRD torsional angles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.